molecular formula C15H13Cl2NO3 B2676532 2,4-dichloro-N-(2-phenoxyethoxy)benzamide CAS No. 338406-43-2

2,4-dichloro-N-(2-phenoxyethoxy)benzamide

Cat. No.: B2676532
CAS No.: 338406-43-2
M. Wt: 326.17
InChI Key: KZPYAFRUTIYDKK-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-phenoxyethoxy)benzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzoyl core linked to a phenoxyethoxy-substituted amine. These compounds typically exhibit modified solubility, bioavailability, and target-binding properties due to variations in their N-substituents .

Properties

IUPAC Name

2,4-dichloro-N-(2-phenoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-11-6-7-13(14(17)10-11)15(19)18-21-9-8-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPYAFRUTIYDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCONC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-phenoxyethoxy)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-phenoxyethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,4-dichlorobenzoyl chloride+2-phenoxyethanolThis compound\text{2,4-dichlorobenzoyl chloride} + \text{2-phenoxyethanol} \rightarrow \text{this compound} 2,4-dichlorobenzoyl chloride+2-phenoxyethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-phenoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

2,4-dichloro-N-(2-phenoxyethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-phenoxyethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Structural Features :

  • Core : All analogs share the 2,4-dichlorobenzamide backbone.
  • N-Substituents : Variability in this region dictates pharmacological and physicochemical profiles.
Compound Name N-Substituent Synthesis Yield Key Synthetic Steps Reference
2,4-Dichloro-N-(4-chlorophenyl)benzamide 4-Chlorophenyl 87% (compound 3) Alkylation, benzoylation, HCl deprotection
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide 2-Aminoethyl + 2,4-dichlorophenyl 98% (compound 12) Boc-protected alkylation, benzoylation
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide Thiadiazole-containing substituent 84% (compound 4) Thiadiazole cyclization, iodine-mediated sulfur elimination
2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide 5-Chloro-2-methoxyphenyl N/A N/A (reported physicochemical data)
Physicochemical Properties

Critical parameters such as logP , polar surface area (PSA) , and hydrogen-bonding capacity influence drug-likeness and absorption:

Compound Name Molecular Weight logP PSA (Ų) H-Bond Donors H-Bond Acceptors Reference
2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide 330.6 4.647 30.26 1 3
2,4-Dichloro-N-(4-methoxyphenyl)benzamide 296.15 N/A N/A 1 3
AH-7921 (3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) 381.3 ~3.5* 41.1 1 4

Key Observations :

  • Thiadiazole derivatives (compound 4 ) exhibit lower ∆G values (-9.0 kcal/mol) in DHFR inhibition, suggesting stronger enzyme binding despite higher molecular weight.

Antiprotozoal Activity :

  • Compounds 50–55 () were evaluated against Trypanosoma brucei, with potency linked to aminopropyl and heterocyclic substituents .

Enzyme Inhibition :

  • Thiadiazole derivative (compound 4 ) demonstrated DHFR inhibition via three hydrogen bonds (Asp 21, Ser 59, Tyr 22), surpassing reference compounds in binding strength.

Opioid Receptor Interactions :

  • This highlights the critical role of chlorine positioning in receptor specificity.

Biological Activity

Chemical Structure and Properties

The chemical structure of 2,4-dichloro-N-(2-phenoxyethoxy)benzamide includes:

  • Dichlorobenzene moiety : This component is known for its potential biological activity.
  • Phenoxyethoxy group : This side chain may enhance the compound's solubility and bioavailability.

The molecular formula is C16H15Cl2NC_{16}H_{15}Cl_2N, and it has a molecular weight of 304.20 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors, which can modulate physiological processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of benzamide derivatives. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Neuroprotective Effects

There is emerging evidence that compounds with similar structures may exert neuroprotective effects through inhibition of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various benzamide derivatives, including this compound, it was found to exhibit significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus.

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 25 µM after 48 hours of exposure, indicating substantial cytotoxicity.

Study 3: Neuroprotection

In a neuropharmacological study, this compound was tested for its ability to inhibit MAO-A and MAO-B enzymes. The results showed that it inhibited MAO-B with an IC50 value of 0.5 µM, suggesting its potential use in treating neurodegenerative diseases.

Data Summary Table

Biological Activity Effect IC50/MIC Reference
AntimicrobialInhibition against S. aureusMIC: 50 µg/mL
Anticancer (MCF-7)CytotoxicityIC50: 25 µM
Neuroprotection (MAO-B Inhibition)Enzyme inhibitionIC50: 0.5 µM

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